![molecular formula C9H13F2NS2 B14233612 (4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole CAS No. 824391-33-5](/img/structure/B14233612.png)
(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a difluorobut-3-en-1-yl group, and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Difluorobut-3-en-1-yl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a difluorobut-3-en-1-yl thiol.
Addition of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure), and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobut-3-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(4S)-2-[(4,
Eigenschaften
CAS-Nummer |
824391-33-5 |
|---|---|
Molekularformel |
C9H13F2NS2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
(4S)-2-(4,4-difluorobut-3-enylsulfanyl)-4-ethyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H13F2NS2/c1-2-7-6-14-9(12-7)13-5-3-4-8(10)11/h4,7H,2-3,5-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
PWQJHDHTKMGIOY-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@H]1CSC(=N1)SCCC=C(F)F |
Kanonische SMILES |
CCC1CSC(=N1)SCCC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


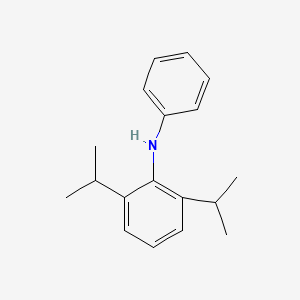
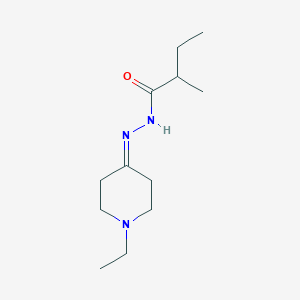
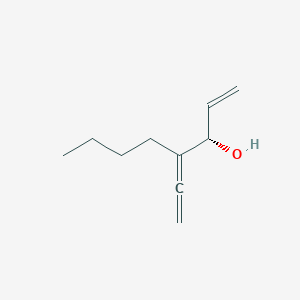
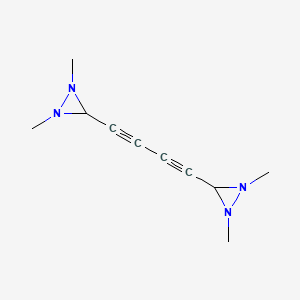
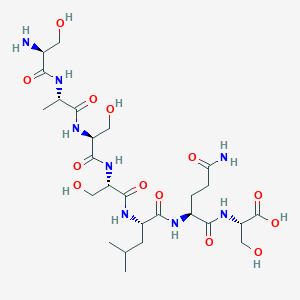
![Tricyclo[3.3.1.1~3,7~]dec-1-en-2-amine](/img/structure/B14233549.png)
![Acetamide, N-[4,5-dicyano-2-(phenylthio)phenyl]-](/img/structure/B14233553.png)
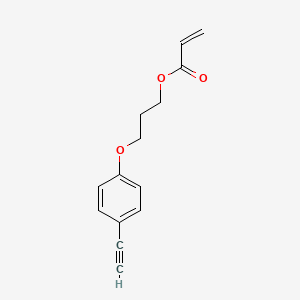
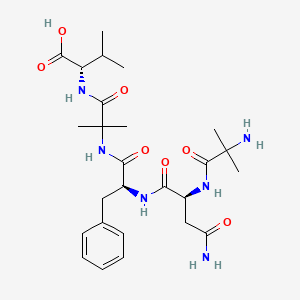
![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)

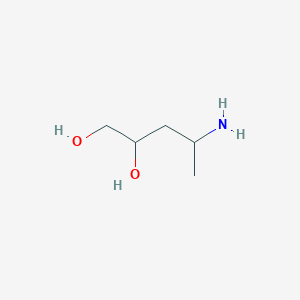
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
